molecular formula C5H6F5N B12857548 3-(1,1,2,2,2-Pentafluoroethyl)azetidine

3-(1,1,2,2,2-Pentafluoroethyl)azetidine

Cat. No.: B12857548
M. Wt: 175.10 g/mol
InChI Key: SKWSVVYDRWAXPY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction may produce azetidine derivatives with additional hydrogen atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-pentafluoroethyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .

Properties

Molecular Formula

C5H6F5N

Molecular Weight

175.10 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)azetidine

InChI

InChI=1S/C5H6F5N/c6-4(7,5(8,9)10)3-1-11-2-3/h3,11H,1-2H2

InChI Key

SKWSVVYDRWAXPY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(F)(F)F)(F)F

Origin of Product

United States

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